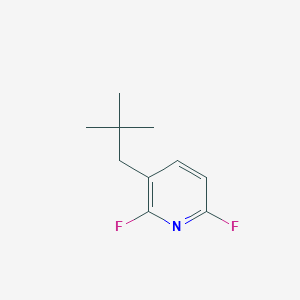

2,6-Difluoro-3-neopentylpyridine

Description

2,6-Difluoro-3-neopentylpyridine is a fluorinated pyridine derivative characterized by fluorine atoms at the 2- and 6-positions of the pyridine ring and a bulky neopentyl (2,2-dimethylpropyl) substituent at position 3. This compound’s structural features—fluorine’s electron-withdrawing effects and the neopentyl group’s steric bulk—make it a candidate for applications in pharmaceuticals, agrochemicals, or ligand synthesis. The following analysis relies on structural analogs and inferred properties.

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

3-(2,2-dimethylpropyl)-2,6-difluoropyridine |

InChI |

InChI=1S/C10H13F2N/c1-10(2,3)6-7-4-5-8(11)13-9(7)12/h4-5H,6H2,1-3H3 |

InChI Key |

MPZDSYFKVACNJO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=C(N=C(C=C1)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Key Structural and Molecular Differences

The most relevant structural analog identified in the evidence is 2,6-Difluoro-3-[2-(trifluoromethyl)phenyl]pyridine (CAS 1261818-57-8) . Below is a comparative analysis:

Table 1: Molecular Properties of Pyridine Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight | Substituent at Position 3 |

|---|---|---|---|---|

| 2,6-Difluoro-3-neopentylpyridine* | Not available | C₁₀H₁₃F₂N | 185.22 (calc.) | Neopentyl (C(CH₂CH₃)₃) |

| 2,6-Difluoro-3-[2-(trifluoromethyl)phenyl]pyridine | 1261818-57-8 | C₁₂H₆F₅N | 259.18 | 2-(Trifluoromethyl)phenyl group |

*Calculated molecular weight based on structure.

Key Observations:

Its lipophilicity (logP ≈ 3.2, estimated) may enhance membrane permeability in biological systems. 2,6-Difluoro-3-[2-(trifluoromethyl)phenyl]pyridine: The trifluoromethylphenyl group combines steric bulk with strong electron-withdrawing effects (-CF₃), increasing electrophilicity at the pyridine ring. This could enhance binding to electron-rich targets (e.g., enzymes or receptors) .

Synthetic Utility :

- Neopentyl-substituted pyridines are often used as ligands in asymmetric catalysis due to their rigid, bulky structures.

- The trifluoromethylphenyl analog’s electronic profile may favor applications in fluorinated pharmaceuticals, leveraging the -CF₃ group’s metabolic stability .

Thermodynamic Stability :

- The neopentyl group’s branched structure likely improves thermal stability compared to linear alkyl or aryl substituents.

Comparison with Other Relevant Compounds

The evidence also lists unrelated compounds (e.g., 3-hydroxy-N-{[3-(trifluoromethyl)phenyl]methyl}benzamide ), but their structural dissimilarity limits direct comparison. However, the following generalizations apply:

Fluorinated vs. Non-Fluorinated Pyridines:

- Fluorine atoms at positions 2 and 6 increase the pyridine ring’s electron deficiency, enhancing susceptibility to nucleophilic aromatic substitution compared to non-fluorinated analogs.

- Neopentyl and trifluoromethylphenyl substituents both reduce solubility in polar solvents compared to hydroxyl- or amine-functionalized derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.